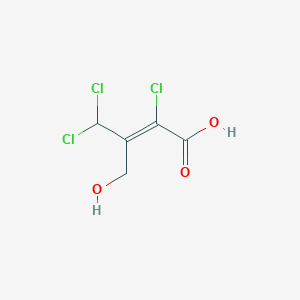
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid, also known as CMHB, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in the fields of biochemistry and physiology due to its unique properties and mechanisms of action. In
Applications De Recherche Scientifique
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been studied for its potential use in various scientific research applications. One area of research where (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has shown promise is in the field of cancer treatment. Studies have shown that (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism in cancer cells. This inhibition leads to a decrease in the production of ATP, the main energy source for cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has been shown to have neuroprotective effects, protecting neurons from oxidative stress and cell death. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid has also been shown to have anti-bacterial and anti-viral properties, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid in lab experiments is its relatively low cost and ease of synthesis. (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid is also stable and can be stored for long periods of time without degradation. However, one limitation of using (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are a number of future directions for research on (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid. One area of research that shows promise is the development of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid and its potential use in other areas of medicine, such as neuroprotection and infectious disease treatment. Finally, more research is needed to optimize the synthesis and purification of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid for use in lab experiments and drug development.
Méthodes De Synthèse
The synthesis of (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid involves the reaction of dichloroacetic acid with chloral hydrate in the presence of a strong base. This reaction produces (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid as a white crystalline solid with a melting point of 140-142°C. The yield of this reaction is typically around 70-75%, and the purity of the resulting (Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid can be further improved through recrystallization.
Propriétés
Numéro CAS |
126572-78-9 |
|---|---|
Nom du produit |
(Z)-2-Chloro-3-(dichloromethyl)-4-hydroxybut-2-enoic acid |
Formule moléculaire |
C5H5Cl3O3 |
Poids moléculaire |
219.45 g/mol |
Nom IUPAC |
(Z)-2,4,4-trichloro-3-(hydroxymethyl)but-2-enoic acid |
InChI |
InChI=1S/C5H5Cl3O3/c6-3(5(10)11)2(1-9)4(7)8/h4,9H,1H2,(H,10,11)/b3-2- |
Clé InChI |
SHGAIAGWDXHJHG-IHWYPQMZSA-N |
SMILES isomérique |
C(/C(=C(\C(=O)O)/Cl)/C(Cl)Cl)O |
SMILES |
C(C(=C(C(=O)O)Cl)C(Cl)Cl)O |
SMILES canonique |
C(C(=C(C(=O)O)Cl)C(Cl)Cl)O |
Synonymes |
2-CHLORO-3-(DICHLOROMETHYL)-4-HYDROXYBUT-2-ENOICACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)

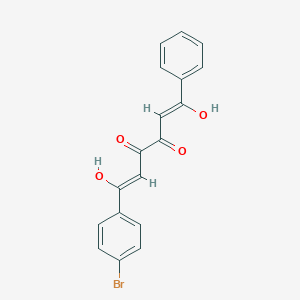
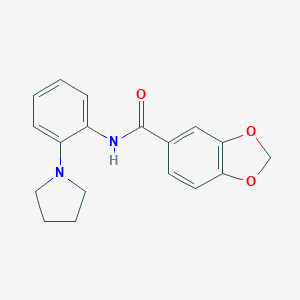
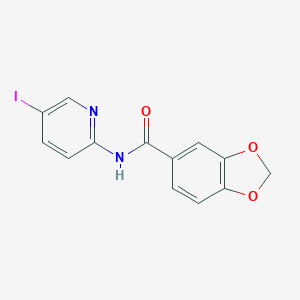
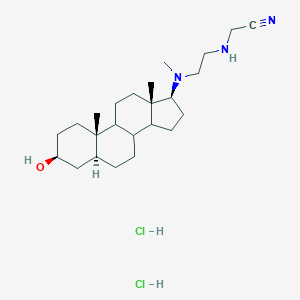
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
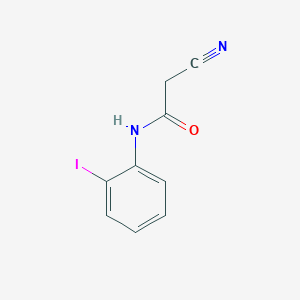
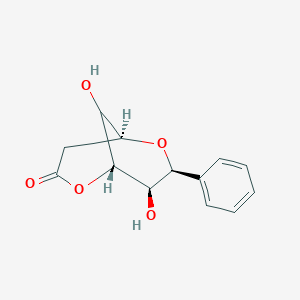
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
